molecular formula C6H6O4 B1627439 4-(Hydroxymethyl)furan-2-carboxylic acid CAS No. 736182-84-6

4-(Hydroxymethyl)furan-2-carboxylic acid

Cat. No. B1627439
M. Wt: 142.11 g/mol
InChI Key: UCIWCPXQZAENQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

HMFCA can be synthesized through several routes, but a common method involves the oxidation of 5-hydroxymethylfurfural (HMF) . HMF, obtained from biomass, serves as a precursor for HMFCA. The oxidation process converts the aldehyde group in HMF to a carboxylic acid group, resulting in HMFCA.


Chemical Reactions Analysis

  • Oxidation : HMFCA can be further oxidized to form diformylfuran (DFF) by converting the primary hydroxyl group .

Scientific Research Applications

Biocatalytic Synthesis in Polymer and Fine Chemical Industries

4-(Hydroxymethyl)furan-2-carboxylic acid serves as an important building block in polymer and fine chemical industries. Innovative substrate adaptation strategies have been applied to enhance the catalytic performances of microbial cells for the synthesis of various furan carboxylic acids, including 4-(Hydroxymethyl)furan-2-carboxylic acid, indicating its significance in green chemistry and sustainable development (Wen, Zhang, Zong, & Li, 2020).

Enzyme-Catalyzed Oxidation for Polymer Production

In the field of biobased platform chemicals for polymer production, enzyme-catalyzed oxidation processes have been explored. Specifically, 4-(Hydroxymethyl)furan-2-carboxylic acid has been a target for these processes, showcasing its potential in creating environmentally friendly and sustainable polymer materials (Dijkman, Groothuis, & Fraaije, 2014).

Enzymatic Polymerization in Biobased Polyester Synthesis

Another application of 4-(Hydroxymethyl)furan-2-carboxylic acid is in enzymatic polymerization. It acts as a biobased rigid diol in polyester synthesis, indicating its role in developing novel biobased materials (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Antiviral and Cytotoxic Activities

This compound also exhibits biological significance. Specific derivatives have shown high anti-tobacco mosaic virus activity and moderate inhibitory activities against human tumor cell lines, demonstrating its potential in pharmaceutical applications (Wu et al., 2018).

Biocatalytic Production in Various Industries

The biocatalytic production of furan carboxylic acids, including 4-(Hydroxymethyl)furan-2-carboxylic acid, has been reported with high productivities, highlighting its utility in various industrial processes (Zhang et al., 2020).

properties

IUPAC Name

4-(hydroxymethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c7-2-4-1-5(6(8)9)10-3-4/h1,3,7H,2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIWCPXQZAENQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593832
Record name 4-(Hydroxymethyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxymethyl)furan-2-carboxylic acid

CAS RN

736182-84-6
Record name 4-(Hydroxymethyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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